Tetrakis(3-bromophenyl)silane
Overview
Description
Tetrakis(3-bromophenyl)silane is a chemical compound with the molecular formula C24H16Br4Si and a molecular weight of 652.09 . It is a solid at 20 degrees Celsius and should be stored under inert gas . It is sensitive to moisture .
Molecular Structure Analysis
The molecular structure of this compound consists of a silicon atom at the center, surrounded by four 3-bromophenyl groups .Chemical Reactions Analysis
This compound has been used in the synthesis of porous organic polymers (POPs) via Sonogashira–Hagihara coupling reactions . These polymers have high thermal stability and specific surface areas, making them promising candidates for various applications .Physical and Chemical Properties Analysis
This compound appears as a white to light yellow powder or crystal . It has a melting point range of 183.0 to 187.0 °C . .Scientific Research Applications
Synthesis of Tetrahedral Building Blocks
Tetrakis(3-bromophenyl)silane, among other derivatives of tetraphenylmethane and tetraphenylsilane, has been synthesized for use as a precursor in the construction of complex molecules with tetrahedral geometries. These compounds are important for organic synthesis, molecular and supramolecular design, and construction (Fournier, Wang, & Wuest, 2003).
Porous Organic Polymers and Carbon Dioxide Sorption
This compound has been utilized in the synthesis of porous organic polymers (POPs), which show high thermal stability and significant porosity. These materials have applications in storing and capturing carbon dioxide, with moderate carbon dioxide uptakes and high binding ability with CO2 (Ma, Bingxue, & Li, 2015).
Optical Properties in Fluorinated Star-Shaped Block Copolymers
Tetrakis(4-(1-bromoethyl)phenyl)silane, a related compound, has been used to synthesize fluorinated star-shaped block copolymers with potential applications in optical waveguide devices. These polymers demonstrate high thermo-optic coefficients and tunable refractive indices, beneficial for optical stability in moist environments (Qu, Xinran, & Wang, 2016).
Hydrogen-Bonded Networks from Tetraphenols
Tetrakis(3-hydroxyphenyl)silane and its derivatives have been used to create hydrogen-bonded networks, which are significant for the understanding of complex topologies in molecular structures. These networks have been studied for their unique crystalline properties (Fournier, Maris, Simard, & Wuest, 2003).
Silicon-Containing Porous Polymers for Gas Adsorption
Another application of this compound is in the preparation of silicon-containing porous polymers. These materials exhibit tunable porosity and are efficient for gas adsorption, particularly CO2, highlighting their potential in environmental applications (Ma, Bingxue, & Li, 2017).
Future Directions
Mechanism of Action
Target of Action
Tetrakis(3-bromophenyl)silane is primarily used as an intermediate in the synthesis of emerging hole transport materials . These materials are based on a silicon core, which is the primary target of this compound .
Mode of Action
The compound interacts with its silicon-based targets through Sonogashira–Hagihara coupling reactions . This interaction results in the formation of novel porous organic polymers .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of porous organic polymers . The compound’s interaction with silicon-centered monomers influences the structure geometry of these monomers, thereby tuning the porosity of the resulting materials .
Result of Action
The primary molecular effect of this compound’s action is the formation of porous organic polymers with high thermal stability and specific surface areas . These materials show moderate carbon dioxide uptakes and a comparably high binding ability with CO2 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , suggesting that its stability and efficacy could be affected by humidity levels. Additionally, the temperature and specific conditions of the synthesis process can impact the compound’s action and the properties of the resulting materials .
Properties
IUPAC Name |
tetrakis(3-bromophenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Br4Si/c25-17-5-1-9-21(13-17)29(22-10-2-6-18(26)14-22,23-11-3-7-19(27)15-23)24-12-4-8-20(28)16-24/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEONAMFYGJFDJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)[Si](C2=CC(=CC=C2)Br)(C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Br4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Tetrakis(3-bromophenyl)silane useful for creating porous materials?
A: this compound is a tetrahedral silicon-centered monomer. The molecule possesses four reactive bromine atoms which can participate in Sonogashira–Hagihara coupling reactions. [, ] This allows it to act as a building block for complex, crosslinked polymer structures. By reacting it with suitable linkers, like 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene (TESF), researchers can create porous organic polymers (POPs). [] The spatial arrangement of the phenyl rings around the central silicon atom influences the final structure and porosity of the resulting POP. []
Q2: How does changing the structure of the silicon-centered monomer affect the final properties of the porous organic polymer?
A: Research has shown that using this compound as a monomer, compared to the structurally similar Tetrakis(4-bromophenyl)silane, leads to a POP with different porosity. [] This suggests that the position of the bromine atom on the phenyl rings (meta vs. para) influences the spatial arrangement of the polymer network during synthesis. This highlights how subtle structural changes in the monomer can be used to fine-tune the properties of the final porous material.
Q3: What are the potential applications of porous organic polymers synthesized using this compound?
A: The POPs synthesized using this compound, specifically POP-2 in the referenced research [], demonstrate moderate carbon dioxide uptake and selectivity. [] This makes them potentially suitable for carbon capture and storage applications, which is crucial for addressing climate change. Further research can explore optimizing the POP structure for enhanced gas sorption properties and investigate other applications like catalysis or sensing.
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